2,4-Dichloro-5-hydroxyphenylboronic acid
Description
Properties
IUPAC Name |
(2,4-dichloro-5-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQYVVHOORCAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681682 | |
| Record name | (2,4-Dichloro-5-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-44-7 | |
| Record name | B-(2,4-Dichloro-5-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichloro-5-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2,4 Dichloro 5 Hydroxyphenylboronic Acid
Established Synthetic Pathways to 2,4-Dichloro-5-hydroxyphenylboronic Acid
The construction of the this compound scaffold can be approached through several strategic disconnections. These include the late-stage introduction of the boronic acid moiety onto a pre-functionalized dichlorinated phenol (B47542) or the sequential functionalization of a simpler arylboronic acid precursor.
Regioselective Halogenation Approaches to the Dichlorinated Hydroxyphenyl Scaffold
A key strategy for synthesizing this compound involves the initial preparation of a 2,4-dichlorinated hydroxyphenyl precursor, followed by borylation. The regioselective halogenation of phenols is a well-established transformation. For instance, the chlorination of phenol can yield a mixture of chlorinated phenols, and controlling the regioselectivity to obtain the desired 2,4-dichloro-5-hydroxy substitution pattern is crucial. researchgate.net The directing effects of the hydroxyl group, which is ortho-, para-directing, must be carefully managed to achieve the desired isomer. In some cases, protecting the hydroxyl group may be necessary to control the halogenation pattern and prevent unwanted side reactions.
Recent advancements have focused on developing highly regioselective halogenation methods. For example, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and selective halogenation of aromatic compounds. researchgate.net While not specifically documented for this compound, such methods could theoretically be applied to a suitable hydroxyphenylboronic acid precursor, although the electronic effects of the boronic acid group would need to be considered. Another approach involves harnessing the reactivity of boron itself to direct halogenation. Oxidative halodeboronation of N-aryl amides has been shown to be a regioselective method for introducing halogens. nih.govrsc.org This concept could potentially be adapted for hydroxyphenylboronic acids.
Organometallic Reagent-Mediated Boronation: Grignard and Organolithium Techniques
A traditional and robust method for the synthesis of arylboronic acids involves the use of organometallic reagents, such as Grignard or organolithium species. masterorganicchemistry.comlibretexts.org This approach would typically start from a corresponding aryl halide. In the context of this compound, a plausible route would involve the preparation of 1-bromo-2,4-dichloro-5-hydroxybenzene or a protected version thereof.
The formation of the Grignard or organolithium reagent is achieved by reacting the aryl halide with magnesium metal or an organolithium reagent (e.g., n-butyllithium), respectively. masterorganicchemistry.comresearchgate.net This organometallic intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid. organic-chemistry.orgnih.gov
Table 1: Key Steps in Organometallic-Mediated Boronation
| Step | Description | Reagents |
| 1 | Formation of Organometallic Reagent | Aryl Halide, Mg or R-Li |
| 2 | Borylation | Trialkyl Borate (e.g., B(OMe)₃) |
| 3 | Hydrolysis | Acidic Workup (e.g., HCl) |
It is important to note that the presence of the acidic phenolic proton would necessitate a protection strategy or the use of excess organometallic reagent to deprotonate the phenol before the metal-halogen exchange can occur. The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the organometallic intermediate. libretexts.org
Transition Metal-Catalyzed Borylation Methodologies
In recent years, transition metal-catalyzed C-H borylation has become a powerful and atom-economical method for the synthesis of arylboronic acids. nih.govrsc.orgresearchgate.net This approach avoids the need for pre-functionalized aryl halides and the often harsh conditions of organometallic reagent formation. Iridium, rhodium, and palladium are commonly employed catalysts for these transformations. nih.govrsc.org
A potential route to this compound using this methodology would involve the direct borylation of 2,4-dichlorophenol (B122985). The regioselectivity of the C-H borylation is influenced by steric and electronic factors of the substrate and the catalyst system. The hydroxyl group and the two chloro substituents would direct the borylation to the available C-H bond.
Another prominent transition metal-catalyzed method is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgnih.gov This method is highly versatile and tolerant of various functional groups. A synthetic sequence could involve the selective halogenation of 2,4-dichlorophenol at the 5-position to create a suitable aryl halide precursor for the Miyaura borylation.
Precursor Chemistry and Functional Group Interconversion Strategies
The synthesis of this compound is intrinsically linked to the chemistry of its precursors and the strategic interconversion of functional groups. ub.edufiveable.meimperial.ac.ukorganic-chemistry.org For instance, a synthetic route could commence from a more readily available starting material, such as 2,4-dichlorobenzoic acid. google.com The carboxylic acid could be converted to an amino group via a Curtius or Hofmann rearrangement, which could then be transformed into a hydroxyl group.
Functional group interconversions can also be employed to introduce the halogen atoms regioselectively. For example, starting with a hydroxyphenylboronic acid, selective nitration followed by reduction to an amine, and then a Sandmeyer-type reaction could introduce the chloro substituents at the desired positions. The directing effects of the boronic acid and hydroxyl groups would need to be carefully considered at each step.
Synthesis of this compound Derivatives and Analogs
The utility of this compound is often extended through its conversion into more stable or reactive derivatives.
Preparation of Pinacol (B44631) Esters and Other Boronic Ester Forms
Boronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines) and can be challenging to purify. Therefore, they are often converted to their corresponding boronic esters, with pinacol esters being the most common due to their stability and ease of handling. rsc.orgorgsyn.orgmdpi.com
The synthesis of the pinacol ester of this compound can be readily achieved by reacting the boronic acid with pinacol in a suitable solvent, often with the removal of water to drive the reaction to completion.
Table 2: Common Boronic Esters
| Ester Name | Diol Reagent |
| Pinacol Ester | Pinacol |
| Neopentyl Glycol Ester | Neopentyl Glycol |
| Catechol Ester | Catechol |
These boronic esters are generally more stable towards oxidation and are highly effective in cross-coupling reactions. nih.gov The conversion to the pinacol ester is a standard procedure in laboratories utilizing arylboronic acids for synthetic applications. organic-chemistry.org
Selective Derivatization of the Hydroxyl Group
The presence of both a boronic acid and a hydroxyl group on the same aromatic ring presents a challenge for selective derivatization. However, by choosing appropriate reaction conditions and reagents, the hydroxyl group can be selectively modified while preserving the boronic acid functionality. Common derivatization strategies for phenolic hydroxyl groups include acylation and alkylation.
Acylation Reactions:
Acylation of the hydroxyl group in this compound can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base or a catalyst. The selection of the catalyst is crucial to ensure selectivity. For instance, the use of solid acid catalysts like ZSM-5 has been shown to promote the selective acylation of phenols. bcrec.idresearchgate.net While direct studies on this compound are limited, the principles of phenol acylation suggest that reactions with agents like acetic anhydride (B1165640) could yield the corresponding acetate (B1210297) derivative. The reaction conditions, such as temperature and solvent, would need to be optimized to favor O-acylation over potential side reactions involving the boronic acid group.
Alkylation Reactions:
Selective O-alkylation of the hydroxyl group is another important transformation. This can be accomplished using alkyl halides in the presence of a weak base. For dihydroxy-substituted aromatic compounds, such as analogs of 2,4-dihydroxybenzaldehyde, the use of a mild base like cesium bicarbonate has been demonstrated to achieve regioselective alkylation of one hydroxyl group over another. researchgate.netnih.gov This principle of using a carefully chosen base could be applied to the selective alkylation of the hydroxyl group in this compound, minimizing reactions at the boronic acid site. The choice of solvent and alkylating agent also plays a significant role in the reaction's success and selectivity.
| Derivatization Type | Reagent Class | Potential Catalyst/Base | Expected Product Type |
| Acylation | Acyl Chlorides, Anhydrides | Solid Acids (e.g., ZSM-5), Pyridine | Phenyl Acetate Derivatives |
| Alkylation | Alkyl Halides | Weak Inorganic Bases (e.g., CsHCO₃) | Phenyl Ether Derivatives |
Formation of Polymeric and Oligomeric Boronate Architectures
The boronic acid functionality of this compound is a key feature that enables its participation in the formation of polymeric and oligomeric structures. Boronic acids are known to reversibly react with diols to form boronate esters, a linkage that can be used to construct complex molecular architectures.
Boronate Esterification:
The fundamental reaction for forming these architectures is the esterification of the boronic acid with a diol. This reaction is typically reversible and can be influenced by factors such as pH and the presence of competing diols. dergipark.org.tr By reacting this compound with multifunctional diols or polyols, it is possible to create cross-linked polymer networks or linear oligomeric chains. For example, the reaction with polyvinyl alcohol or other diol-containing polymers would lead to the formation of a polymer network where the 2,4-dichloro-5-hydroxyphenyl moiety is incorporated as a pendant group.
Polymer Synthesis:
While specific examples of polymerization using this compound as a monomer are not extensively documented in publicly available research, the principles of boronic acid polymer chemistry provide a clear pathway. Boronic acid-containing polymers are often synthesized through the polymerization of a monomer that already contains the boronic acid group. nih.gov In this case, a derivative of this compound, where the hydroxyl group is protected or modified, could be polymerized, followed by deprotection to yield a functional polymer.
| Architecture Type | Reaction Principle | Co-reactant | Resulting Linkage |
| Cross-linked Network | Boronate Esterification | Polyols (e.g., Polyvinyl alcohol) | Boronate Ester |
| Linear Polymer | Condensation Polymerization | Di-boronic acids | Boronate Ester |
| Pendant-functionalized Polymer | Polymerization of a derivative | Vinyl or other polymerizable group | Carbon-Carbon or other backbone |
Mechanistic Investigations of Chemical Reactivity of 2,4 Dichloro 5 Hydroxyphenylboronic Acid
Elucidation of Reaction Pathways in Palladium-Catalyzed Cross-Coupling Reactions
2,4-Dichloro-5-hydroxyphenylboronic acid is a potential substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.org The generally accepted mechanism for this reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org
The catalytic cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex. libretexts.orgchemrxiv.org This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a palladium(II) species. csbsju.edu The rate and efficiency of this process are significantly influenced by the nature of the ligands coordinated to the palladium center. wikipedia.org Electron-rich and bulky phosphine (B1218219) ligands, for instance, are known to facilitate the oxidative addition step. libretexts.org While specific studies on this compound are not prevalent, the general principles of ligand effects in Suzuki-Miyaura coupling are well-established.
Interactive Table: Effect of Different Phosphine Ligands on the Yield of a Representative Suzuki-Miyaura Reaction.
| Ligand | Structure | Typical Yield (%) |
| Triphenylphosphine | P(C₆H₅)₃ | 60-75 |
| Tricyclohexylphosphine | P(C₆H₁₁ )₃ | 80-95 |
| SPhos | 90-99 | |
| XPhos | 92-99 |
Note: The yields presented are representative and can vary based on specific substrates and reaction conditions.
Following oxidative addition, the transmetalation step occurs, wherein the organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org This process typically involves the formation of a boronate species, generated by the reaction of the boronic acid with a base. wikipedia.org The kinetics of transmetalation are influenced by the nature of the base, the solvent, and the electronic properties of the boronic acid. For this compound, the electron-withdrawing chlorine atoms are expected to increase the Lewis acidity of the boron center, potentially influencing the rate of transmetalation. The stereochemistry of the organic group on the boronic acid is generally retained during this step. libretexts.org
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. wikipedia.orglibretexts.org This step is often facilitated by bulky ligands on the palladium center, which bring the organic moieties into close proximity. wikipedia.org The reductive elimination from the organopalladium intermediate proceeds with retention of the stereochemistry of the coupling partners. wikipedia.org
Studies on Protodeboronation and Compound Stability
Protodeboronation is a significant side reaction in processes involving boronic acids, leading to the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org The propensity of a boronic acid to undergo protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the organic substituent. wikipedia.orged.ac.uk For arylboronic acids, electron-withdrawing groups can sometimes increase the rate of protodeboronation, especially under basic conditions. ed.ac.uk Given the presence of two chloro groups, this compound may be susceptible to this undesired reaction, particularly at elevated temperatures and pH. ed.ac.ukresearchgate.net
Interactive Table: pH Dependence of the Half-life for Protodeboronation of a Generic Arylboronic Acid at 70°C.
| pH | Half-life (t₁/₂) |
| 7 | > 1 week |
| 9 | 48 hours |
| 11 | 12 hours |
| 13 | 2 hours |
Note: This data is illustrative for a generic arylboronic acid and the stability of this compound may vary.
Strategies to mitigate protodeboronation include the use of boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, which act as slow-release sources of the boronic acid. wikipedia.orgharvard.edu
Lewis Acidity and Complexation Chemistry of the Boronic Acid Moiety
The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. nih.gov The Lewis acidity is influenced by the substituents on the attached organic group. nih.gov In this compound, the two electron-withdrawing chlorine atoms are expected to enhance the Lewis acidity of the boron center. Conversely, the hydroxyl group is electron-donating, which may slightly diminish this effect. This Lewis acidity allows boronic acids to form complexes with Lewis bases, a key aspect of their reactivity, particularly in the transmetalation step of cross-coupling reactions where they interact with basic species. wikipedia.org The ability to form such complexes is also exploited in the design of sensors for saccharides. ed.ac.uk
Interactive Table: Relative Lewis Acidity of Substituted Phenylboronic Acids.
| Boronic Acid | Substituent | Relative Lewis Acidity |
| Phenylboronic acid | -H | Baseline |
| 4-Methoxyphenylboronic acid | -OCH₃ (electron-donating) | Lower |
| 4-Chlorophenylboronic acid | -Cl (electron-withdrawing) | Higher |
| 3,5-Dichlorophenylboronic acid | -Cl, -Cl (electron-withdrawing) | Significantly Higher |
Note: This table provides a qualitative comparison of Lewis acidity based on the electronic effects of substituents.
Regioselectivity and Chemoselectivity in Transformations Involving this compound
The presence of multiple reactive sites in this compound—the boronic acid group, the hydroxyl group, and the chloro-substituted aromatic ring—raises questions of regioselectivity and chemoselectivity in its chemical transformations. In palladium-catalyzed cross-coupling reactions, the reaction is expected to occur exclusively at the carbon-boron bond. libretexts.org However, the hydroxyl group can also participate in reactions. For instance, it can be O-functionalized, or it could potentially direct ortho-lithiation or other electrophilic aromatic substitution reactions, although the presence of two deactivating chloro groups would likely disfavor the latter. The relative reactivity of the different positions on the aromatic ring would be governed by the combined electronic and steric effects of the existing substituents. The hydroxyl group is an ortho-, para-director, while the chloro groups are deactivating ortho-, para-directors. The ultimate regiochemical outcome of any further substitution on the ring would depend on the specific reaction conditions and reagents employed.
Applications of 2,4 Dichloro 5 Hydroxyphenylboronic Acid in Advanced Organic Synthesis
Role as a Coupling Partner in Suzuki-Miyaura Cross-Coupling Reactions
2,4-Dichloro-5-hydroxyphenylboronic acid is a prominent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. libretexts.orgnih.gov This palladium-catalyzed reaction joins an organoboron compound, such as our title boronic acid, with an organic halide or triflate. libretexts.org The general catalytic cycle involves three main steps: the oxidative addition of a palladium(0) complex to the organic halide, transmetalation of the organic group from the boron atom to the palladium(II) complex, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The versatility, mild reaction conditions, and tolerance of a wide range of functional groups contribute to the widespread use of the Suzuki-Miyaura reaction. nih.gov The presence of the boronic acid moiety is crucial for the transmetalation step, which is a key process in this and other cross-coupling reactions. nih.gov
The synthesis of biaryl and heterobiaryl frameworks is a primary application of the Suzuki-Miyaura reaction, and this compound serves as an essential building block in this context. researchgate.netresearchgate.net These structural motifs are prevalent in natural products, pharmaceuticals, and advanced materials. researchgate.netmdpi.com By coupling this compound with various aryl or heteroaryl halides, chemists can readily introduce the 2,4-dichloro-5-hydroxyphenyl unit to create a diverse array of substituted biaryls and heterobiaryls. The development of efficient transition-metal-catalyzed methods for creating these scaffolds is a continuous focus of research due to their significant biological profiles. researchgate.net For instance, the Suzuki coupling provides a powerful method for forming C-C bonds to produce biaryl compounds. libretexts.org The reaction's utility is demonstrated in the synthesis of various biaryl derivatives, which are recognized as privileged scaffolds in multiple fields of chemistry. researchgate.net
Table 1: Examples of Catalytic Systems for Biaryl Synthesis via Suzuki-Miyaura Coupling
| Organoboron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Haloarenes | Pd Complex | Base Required | Not Specified | Pioneering Suzuki-Miyaura cross-coupling reaction. | libretexts.org |
| Aryl boronic acids | Aryl Halides | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Effective for creating biaryl structures on a resin support. | researchgate.net |
| 4-Hydroxyphenylboronic acid | Aryl Bromide | Pd(OAc)₂ / dppf | K₂CO₃ | THF | Synthesis of bisphenol neolignan biphenyl (B1667301) skeletons. | researchgate.net |
The functionalization of halogenated heterocycles is critical for modifying the properties of drug candidates and other functional molecules. This compound is an effective nucleophilic partner for coupling with halogenated heterocycles like pyrimidines and isoquinolines. The Suzuki-Miyaura reaction has been extensively used for the synthesis of substituted pyrimidines. mdpi.com For example, studies have demonstrated the regioselective Suzuki coupling of 2,4-dichloropyrimidines with various arylboronic acids, leading predominantly to substitution at the C4 position. mdpi.com A thorough screening of reaction conditions, including catalysts, solvents, and the use of microwave irradiation, has led to highly efficient protocols with low catalyst loading and short reaction times. mdpi.com Similarly, boronic acids can be coupled with other heteroaryl halides, such as quinolyl derivatives, to generate complex heteroaryl-aryl structures. nih.gov The development of general conditions for the cross-coupling of potassium heteroaryltrifluoroborates (derived from boronic acids) with aryl and heteroaryl halides further expands the scope and utility of this methodology, allowing for the efficient installation of diverse heterocyclic building blocks. nih.gov
Table 2: Suzuki-Miyaura Coupling with Halogenated Heterocycles
| Boronic Acid/Derivative | Halogenated Heterocycle | Catalyst | Base | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Aryl/Heteroaryl Boronic Acids | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Microwave, 15 min | C4-Substituted Pyrimidines | mdpi.com |
| 5-Pyrimidylboronic acid | Heteroaryl Halides (e.g., Thienyl, Quinolyl) | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane, 95°C | Heteroarylpyrimidines | nih.gov |
| Potassium Heteroaryltrifluoroborates | Aryl/Heteroaryl Halides | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol, 100°C | Heterobiaryls | nih.gov |
| 2-Aminoisoquinoline (as surrogate) | Biaryl Acid Scaffold | Details in source | Factor VIIa inhibitors | nih.gov |
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and materials with extended π-conjugation is another area where boronic acids are instrumental. nih.govrsc.org These molecules are of great interest for their applications in organic electronics. nih.gov While direct examples involving this compound are not prevalent in the provided literature, the general strategy involves the use of borylated precursors in coupling reactions to build larger aromatic systems. For instance, boron-doped PAHs can be synthesized using cross-coupling reactions to functionalize bromo-functionalized precursors. nih.goved.ac.uk These methods allow for the modulation of the electronic properties of the resulting materials, such as their LUMO levels, making them suitable as acceptors in donor-acceptor materials for applications like OLEDs. nih.gov The synthesis of fully fused boron-doped PAHs has been achieved through methods involving intramolecular C-H borylation followed by coupling and cyclization steps. nih.gov
Utility in Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. nih.govbohrium.com These reactions are prized for their atom economy, convergency, and ability to rapidly generate libraries of complex molecules. nih.govbeilstein-journals.org While the direct participation of this compound in a classical MCR is not explicitly detailed, the products of Suzuki-Miyaura couplings involving this boronic acid can serve as advanced intermediates for subsequent MCRs. Alternatively, functional groups on the boronic acid, such as the hydroxyl group, could potentially participate in certain MCRs. The power of MCRs lies in their ability to construct complex scaffolds, such as those found in active pharmaceutical ingredients, in a highly convergent manner. mdpi.com For example, the Ugi and Passerini reactions are well-known isonitrile-based MCRs that produce dipeptide-like scaffolds. nih.govmdpi.com
Construction of Complex Organic Scaffolds for Chemical Biology Research
The synthesis of novel molecular scaffolds for exploring biological systems is a key objective of chemical biology. This compound provides a valuable starting point for creating such scaffolds. Through the Suzuki-Miyaura coupling, this building block can be incorporated into a wide range of structures, including biaryls and heterocycles, which are common cores in biologically active molecules. researchgate.netnih.gov The ability to systematically modify a core structure is essential for structure-activity relationship (SAR) studies. For example, pyrido[2,3-d]pyrimidin-7(8H)-ones, which are potent tyrosine kinase inhibitors, have been synthesized and diversified using cross-coupling reactions like the Suzuki-Miyaura. nih.gov The introduction of the 2,4-dichloro-5-hydroxyphenyl moiety can impart specific steric and electronic properties, potentially influencing the molecule's binding affinity and selectivity for a biological target.
Flavonoids and lignans (B1203133) are two major classes of polyphenolic natural products with diverse and significant biological activities. scripps.edunih.govnih.gov Synthetic access to analogs of these compounds is important for drug discovery. The biaryl core is a defining feature of many lignans, and the Suzuki-Miyaura coupling is a key strategy for constructing this skeleton. researchgate.net For instance, the synthesis of bisphenol neolignans has been achieved using a Suzuki coupling between an aryl halide and a substituted phenylboronic acid to create the central biphenyl structure. researchgate.net While the direct synthesis of flavonoids using boronic acids is less common, the phenyl rings that make up the flavonoid scaffold are often assembled using C-C bond-forming reactions. The ability of this compound to participate in these reactions makes it a potential precursor for analogs of both lignans and flavonoids, allowing for the introduction of its specific substitution pattern to probe biological activity.
Building Blocks for Nitrogen-Containing Heterocyclic Systems
The presence of the boronic acid moiety on the 2,4-dichloro-5-hydroxyphenyl core enables its use as a key precursor in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and materials science. researchgate.netnih.gov The primary methods for incorporating this building block are transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.
The Suzuki-Miyaura coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pairing an organoboron compound, such as this compound, with an organic halide in the presence of a palladium catalyst. organicchemistrytutor.com This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, which is critical given the reactive chloro and hydroxyl groups on the specified boronic acid. stackexchange.com For instance, the coupling of substituted arylboronic acids with halo-substituted nitrogen heterocycles like pyridines, pyrimidines, quinolines, and indoles allows for the direct installation of the 2,4-dichloro-5-hydroxyphenyl motif. nih.govnih.govsemanticscholar.orgresearchgate.net The specific conditions for such reactions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored based on the specific heterocyclic partner.
Arylboronic acids with electron-withdrawing groups, such as the chloro-substituents on the target compound, can influence the reaction kinetics and require careful optimization of the catalytic system. Research on the Suzuki-Miyaura coupling of dichlorinated thiadiazoles has demonstrated that regioselectivity can be controlled by reaction temperature, allowing for either mono- or diarylation. nih.gov This principle suggests that this compound could be similarly controlled in its reactions with di-halo-substituted N-heterocycles.
The Chan-Lam coupling offers a complementary approach for the formation of carbon-nitrogen bonds, reacting an arylboronic acid with an N-H containing compound, such as an amine or a nitrogen heterocycle, using a copper catalyst. libretexts.orgnrochemistry.comrsc.orgtezu.ernet.in This reaction is particularly advantageous as it can often be performed under mild, aerobic conditions. wikipedia.org this compound can thus be directly coupled with a variety of nitrogen-based nucleophiles, including imidazoles, pyrazoles, and triazoles, to furnish N-arylated heterocycles. tezu.ernet.in The reaction's scope has been extended to a wide range of N-H containing substrates, making it a powerful tool for generating diverse libraries of nitrogenous compounds. rsc.orgorganic-chemistry.org
The efficiency of the Chan-Lam coupling can be influenced by the pKa of the N-H bond and the steric environment around the reacting centers. For instance, the coupling of cyclopropyl (B3062369) boronic acid with phenols and various azaheterocyles has been shown to be effective, highlighting the potential for even sterically demanding couplings. nih.gov
Beyond these direct coupling methods, this compound can be a precursor in more complex cascade reactions. For example, organophosphorus-catalyzed reductive C–N cross-coupling of nitroarenes with arylboronic acids provides a pathway to N-functionalized azaheterocycles. mit.edu In such a sequence, an ortho-functionalized nitroarene can undergo an initial intermolecular coupling with the boronic acid, followed by an intramolecular cyclization to build the heterocyclic ring system. mit.edu This strategy allows for the modular synthesis of complex structures like indoles, oxindoles, and benzimidazoles. mit.edu
Catalytic Roles and Applications of 2,4 Dichloro 5 Hydroxyphenylboronic Acid and Its Derivatives
Evaluation as a Ligand Component in Transition Metal Catalysis
The use of boronic acids as ligands or ligand precursors in transition metal catalysis is an emerging field of interest. The boronic acid moiety can interact with metal centers in several ways, including through its vacant p-orbital or by formation of boronate complexes. These interactions can modulate the electronic and steric environment of the metal catalyst, thereby influencing its activity, selectivity, and stability.
Currently, there is a lack of specific research evaluating 2,4-dichloro-5-hydroxyphenylboronic acid as a ligand component in transition metal-catalyzed reactions. However, the structural features of this molecule—namely the electron-withdrawing chloro groups and the electron-donating hydroxyl group—suggest that it could impart unique electronic properties to a metal center. The dichloro substitution would be expected to increase the Lewis acidity of the boron atom, potentially enhancing its interaction with electron-rich metal centers. The hydroxyl group, on the other hand, could act as an internal base or a coordinating site, further influencing the catalytic cycle.
Future research in this area could involve the synthesis of transition metal complexes bearing this compound or its derivatives as ligands and their subsequent evaluation in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. A comparative study with other substituted phenylboronic acid ligands would be crucial to elucidate the specific effects of the chloro and hydroxyl substituents.
Hemiboronic Acid Catalysis in Selective Organic Transformations
Hemiboronic acids, formed by the reaction of a boronic acid with a diol, are key intermediates in boronic acid-catalyzed reactions involving polyol substrates. The formation of a transient hemiboronic ester activates a specific hydroxyl group, rendering it more susceptible to subsequent functionalization.
Regioselective Functionalization of Polyol Substrates
The regioselective functionalization of polyols, such as carbohydrates and glycerols, is a significant challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. Diarylborinic acids have been shown to be effective catalysts for the regioselective acylation and alkylation of diols. scholaris.ca The mechanism involves the formation of a five-membered cyclic boronate ester with a cis-diol, which then activates one of the hydroxyl groups for reaction.
While direct studies employing this compound in this context are not available, its structure suggests it could be a precursor to a diarylborinic acid derivative. The electronic properties of the aryl groups in diarylborinic acids play a crucial role in their catalytic activity. The electron-withdrawing nature of the two chlorine atoms in this compound would likely enhance the Lewis acidity of the corresponding diarylborinic acid, potentially leading to a more active catalyst for polyol functionalization.
Table 1: Examples of Boronic Acid-Catalyzed Regioselective Reactions of Diols
| Catalyst Type | Substrate | Reagent | Product | Regioselectivity |
| Diarylborinic Acid | 1,2-Diol | Acyl Chloride | Monoacylated Diol | High for less hindered OH |
| Phenylboronic Acid | Methyl α-D-glucopyranoside | Benzoyl Chloride | 6-O-Benzoyl-α-D-glucopyranoside | High for primary OH |
This table presents generalized data for boronic acid catalysis and does not represent specific results for this compound.
Mechanistic Studies of Asymmetric Catalysis with Boronic Acids
Chiral boronic acids are increasingly being used as catalysts in asymmetric synthesis. The mechanism of stereocontrol often involves the formation of a chiral boronate complex that directs the approach of a reactant to a prochiral substrate. For instance, in the asymmetric reduction of ketones, a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol and a boronic acid, can coordinate to both the ketone and the reducing agent, leading to a highly enantioselective hydride transfer. youtube.com
Detailed mechanistic studies, often supported by computational methods, are essential to understand the origin of enantioselectivity in these reactions. nih.gov These studies help in the rational design of new and more efficient chiral boronic acid catalysts. The substituents on the phenyl ring of a boronic acid catalyst can significantly impact its steric and electronic properties, thereby influencing the geometry of the transition state and the resulting stereochemical outcome.
Although no asymmetric catalytic applications of this compound have been reported, the presence of substituents at the 2, 4, and 5 positions could be exploited in the design of new chiral ligands. The defined substitution pattern could create a specific chiral pocket around the boron center, potentially leading to high levels of stereocontrol in asymmetric transformations.
Exploration of Organocatalytic Properties
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Boronic acids can act as Lewis acid organocatalysts, activating substrates towards nucleophilic attack. For example, boronic acids have been shown to catalyze the formation of amides from carboxylic acids and amines, and the addition of nucleophiles to carbonyl compounds.
The catalytic activity of a boronic acid in organocatalysis is directly related to its Lewis acidity. Electron-withdrawing substituents on the phenyl ring increase the Lewis acidity of the boronic acid, making it a more effective catalyst. Therefore, this compound, with its two electron-withdrawing chlorine atoms, is expected to be a more potent organocatalyst than unsubstituted phenylboronic acid. The hydroxyl group could also participate in the catalytic cycle, for instance, by acting as a proton shuttle.
Table 2: Comparison of Lewis Acidity of Substituted Phenylboronic Acids
| Substituent | pKa | Relative Lewis Acidity |
| 4-OCH3 | 9.15 | Weaker |
| H | 8.83 | Reference |
| 4-Cl | 8.21 | Stronger |
| 3,5-di-CF3 | 6.70 | Much Stronger |
This table illustrates the general trend of substituent effects on the Lewis acidity of phenylboronic acids. Specific data for this compound is not available.
Further research is needed to explore the organocatalytic potential of this compound in various organic reactions. Its enhanced Lewis acidity, coupled with the potential for cooperative effects from the hydroxyl group, makes it an intriguing candidate for the development of new organocatalytic systems.
Exploration of 2,4 Dichloro 5 Hydroxyphenylboronic Acid in Materials Science and Supramolecular Chemistry
Incorporation into Functional Polymeric Architectures
The incorporation of boronic acid functionalities into polymer chains is a well-established strategy for creating "smart" or responsive materials. Phenylboronic acids, in particular, are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a reaction that is sensitive to pH. sigmaaldrich.com This dynamic behavior allows for the design of polymers that can respond to changes in their environment, such as the presence of sugars or variations in acidity. nih.gov
While specific research on the incorporation of 2,4-Dichloro-5-hydroxyphenylboronic acid into polymers is not extensively documented, the principles governing the use of other substituted phenylboronic acids can be extrapolated. The presence of the hydroxyl and chloro substituents on the aromatic ring can influence the pKa of the boronic acid, thereby tuning the pH range over which the polymer exhibits its responsive properties.
Potential Polymerization Pathways:
Direct Polymerization: Monomers containing the this compound moiety could be directly polymerized, typically through free-radical polymerization. nih.gov
Polymerization of Protected Monomers: To avoid interference from the boronic acid group during polymerization, it can be protected as a boronate ester, such as a pinacol (B44631) ester. nih.govqtonics.com The protecting group is then removed after polymerization to yield the functional polymer.
Post-Polymerization Modification: A pre-formed polymer with suitable reactive sites can be chemically modified to introduce the this compound group. nih.gov
These functionalized polymers could find applications in areas such as controlled drug delivery, where the release of a therapeutic agent is triggered by specific physiological conditions, and in the creation of self-healing materials.
Table 1: Potential Applications of Polymers Functionalized with this compound
| Application Area | Underlying Principle | Potential Advantage of Dichloro-hydroxy Substitution |
|---|---|---|
| Glucose-Responsive Hydrogels | Reversible binding of the boronic acid to glucose, leading to changes in hydrogel swelling. | Altered pKa could allow for glucose sensitivity at physiological pH. |
| pH-Responsive Membranes | pH-dependent formation/cleavage of boronate esters, affecting membrane permeability. | The electron-withdrawing chlorine atoms can lower the pKa, shifting the pH response range. |
| Affinity Chromatography | Specific binding of the boronic acid to diol-containing biomolecules for separation purposes. | Enhanced binding affinity or selectivity for specific diols due to electronic effects. |
| Self-Healing Materials | Dynamic and reversible nature of boronate ester crosslinks. | The substituents may influence the kinetics and strength of the self-healing process. |
Development of Materials with Tailored Optoelectronic Properties
Arylboronic acids and their derivatives are increasingly being explored for their potential in optoelectronic materials. The boron atom, with its vacant p-orbital, can participate in π-conjugation with the aromatic system, influencing the electronic and photophysical properties of the molecule. The substituents on the phenyl ring play a crucial role in modulating these properties.
While there is a lack of specific studies on the optoelectronic properties of this compound, research on other functionalized arylboron compounds provides a basis for its potential in this area. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics of the material. The chlorine atoms in this compound are electron-withdrawing, which would be expected to lower both the HOMO and LUMO energy levels. The hydroxyl group, being electron-donating, would have an opposing effect. The interplay of these substituents could lead to unique photophysical properties.
Boronic acid-substituted metal complexes have also been shown to be versatile building blocks for creating luminescent multimetallic assemblies with applications in light-emitting devices and sensors. nih.gov
Supramolecular Assembly and Crystal Engineering Through Hydrogen Bonding
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. nih.gov Hydrogen bonding is a powerful and directional tool in this field, enabling the construction of well-defined, higher-order structures from molecular building blocks. srce.hr Phenylboronic acids are excellent candidates for supramolecular assembly and crystal engineering due to the ability of the boronic acid group to act as both a hydrogen bond donor and acceptor. researchgate.netresearchgate.net
The boronic acid moiety, -B(OH)₂, can form robust hydrogen-bonded dimers through O-H···O interactions. cdnsciencepub.com These dimeric units can then be further interconnected through additional hydrogen bonds involving the hydroxyl group or by interacting with other functional groups on co-crystallizing molecules (co-formers). The chlorine atoms on the phenyl ring of this compound can also participate in weaker halogen bonding interactions, providing an additional level of control over the crystal packing.
The conformation of the boronic acid group (syn,anti or syn,syn) plays a critical role in determining the final supramolecular architecture. While the syn,anti conformation is generally more stable, the syn,syn conformation can be favored in the presence of specific co-formers, leading to different hydrogen-bonding motifs. researchgate.net The ability to predictably form specific supramolecular synthons—reliable and recurring hydrogen-bonding patterns—is a cornerstone of crystal engineering. rsc.orgnih.gov
Boronic acids can react with silanols (Si-OH) on the surface of silica-based materials to form boronate esters. This covalent linkage provides a method for functionalizing silica (B1680970) surfaces and creating organic-inorganic hybrid materials. Phenylboronic acid-capped nanoparticles have been used as pH-responsive gatekeepers on mesoporous silica nanoparticles for controlled drug release. nih.gov
Design and Synthesis of Chemosensor Platforms
The ability of boronic acids to bind with diols has been widely exploited in the design of chemosensors, particularly for the detection of saccharides. frontiersin.orgacs.org The binding event can be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence.
An indicator displacement assay (IDA) is a common strategy used in the design of such sensors. frontiersin.org In this approach, a boronic acid is pre-complexed with a colored or fluorescent indicator molecule that also contains a diol. When a target analyte with a higher affinity for the boronic acid (such as glucose) is introduced, it displaces the indicator, leading to a change in the optical signal. frontiersin.org The sensitivity and selectivity of the sensor can be tuned by modifying the structure of the boronic acid. The electron-withdrawing chlorine atoms and the electron-donating hydroxyl group on this compound would influence its Lewis acidity and, consequently, its binding affinity for different diols, making it a potentially valuable component in the development of new chemosensors.
Advanced Analytical Methodologies and Sensing Applications Involving 2,4 Dichloro 5 Hydroxyphenylboronic Acid
Spectroscopic Characterization Techniques for Structure Elucidation and Purity Assessment
The unambiguous identification and purity assessment of 2,4-Dichloro-5-hydroxyphenylboronic acid are paramount for its effective application in analytical and sensing technologies. A combination of spectroscopic techniques is typically employed for this purpose.
While a specific, publicly available, complete set of spectra for this compound is not readily found in the reviewed literature, its structural features suggest characteristic spectroscopic signatures based on the well-established principles of NMR, IR, and mass spectrometry for analogous aromatic boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. Furthermore, ¹¹B NMR spectroscopy is a particularly insightful tool for studying boronic acids, as the chemical shift of the boron atom is sensitive to its coordination state (trigonal vs. tetrahedral), offering a direct probe into its interactions and reactivity. nih.gov
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For instance, a broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration of the hydroxyl group and the B(OH)₂ group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1400-1600 cm⁻¹ range. The B-O stretching vibrations typically appear in the 1300-1400 cm⁻¹ region.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₆H₅BCl₂O₃), the expected monoisotopic mass is approximately 205.970879 g/mol . epa.gov High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental formula with high accuracy.
A summary of expected spectroscopic data is presented in Table 1.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons with specific splitting patterns and chemical shifts influenced by the chloro and hydroxyl substituents. A broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Distinct signals for each of the six carbon atoms in the phenyl ring, with chemical shifts determined by the attached functional groups. |
| ¹¹B NMR | A characteristic chemical shift for the trigonal boronic acid, which would shift upon formation of a tetrahedral boronate ester. nih.gov |
| IR (cm⁻¹) | ~3200-3600 (O-H stretch), ~1300-1400 (B-O stretch), ~1100 (C-O stretch), ~800-900 (C-Cl stretch). |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. Isotopic pattern characteristic of a molecule containing two chlorine atoms. |
Chromatographic Separation and Purification Strategies
The synthesis of this compound can result in a mixture of the desired product, starting materials, and by-products. Therefore, effective chromatographic techniques are essential for its isolation and purification to a high degree of purity (typically ≥98%). qtonics.com
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of boronic acids. waters.com Reversed-phase HPLC (RP-HPLC) is a common mode of separation. The choice of stationary phase is critical, as the silanol (B1196071) groups on standard silica-based columns can interact with boronic acids, leading to peak tailing and potential on-column degradation. researchgate.net Columns with low silanol activity or end-capping are often preferred.
A typical HPLC method for the analysis of a compound like this compound would involve a C18 column and a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. waters.comresearchgate.net Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the compound.
For preparative scale purification, column chromatography using silica (B1680970) gel is a standard method. However, the polar nature of boronic acids can make them challenging to purify on silica. A common strategy involves the formation of a less polar boronate ester, such as the pinacol (B44631) ester, which is more amenable to silica gel chromatography. qtonics.com After purification of the ester, it can be hydrolyzed back to the free boronic acid.
An alternative purification strategy involves the formation of a diethanolamine (B148213) adduct, which is often a crystalline solid that can be easily separated by filtration and then decomposed to yield the pure boronic acid.
Development of Chemo/Biosensors for Molecular Recognition
The ability of boronic acids to reversibly bind with cis-diols forms the basis for their extensive use in the development of chemosensors and biosensors. nih.govnih.gov The electron-withdrawing chloro groups on the phenyl ring of this compound are expected to lower the pKa of the boronic acid, enabling it to form stable boronate esters with diols at or near physiological pH. This is a significant advantage for biological sensing applications.
Selective Binding and Detection of Diols and Saccharides
Boronic acid-based sensors for saccharides typically rely on a change in a measurable signal, such as fluorescence or color, upon binding. nih.gov A common approach involves coupling the boronic acid recognition element to a fluorophore. The binding of a saccharide to the boronic acid modulates the electronic properties of the system, leading to a change in the fluorescence intensity or wavelength.
While specific studies employing this compound in saccharide sensors were not found in the reviewed literature, its properties suggest it would be a suitable candidate for such applications. The hydroxyl group at the 5-position could potentially participate in intramolecular hydrogen bonding or act as an additional site for interaction, potentially influencing the selectivity of the sensor.
The general mechanism involves the equilibrium between the trigonal boronic acid and the tetrahedral boronate anion. nih.gov Binding to a diol shifts this equilibrium towards the tetrahedral form, which can alter the photophysical properties of an attached reporter group.
Table 2: Potential Saccharide Sensing Applications
| Analyte | Sensing Principle | Potential Advantage of this compound |
|---|---|---|
| Glucose | Formation of a fluorescent boronate ester complex. | Lower pKa allows for sensing at physiological pH. |
| Fructose | Stronger binding affinity compared to other monosaccharides. | Enhanced sensitivity due to favorable binding. |
| Glycoproteins | Recognition of sialic acid or other sugar moieties on the protein surface. | Potential for developing sensors for cancer biomarkers. nih.gov |
Sensing of Environmentally Relevant Molecular Species
The application of boronic acid-based sensors extends beyond biological molecules to the detection of environmentally relevant species that contain cis-diol functionalities. For instance, certain catecholic pollutants could be targets for sensing using this compound.
The interaction with catechol derivatives would lead to the formation of a stable five-membered boronate ester ring. This binding event can be transduced into an optical or electrochemical signal. The dichlorinated phenyl ring of the boronic acid could also engage in non-covalent interactions, such as π-π stacking, with aromatic analytes, potentially enhancing the binding affinity and selectivity.
While no specific environmental sensors based on this compound have been reported in the searched literature, the fundamental principles of boronic acid chemistry suggest its applicability in this area. Future research could explore its use in detecting pollutants like catechols, which are found in industrial wastewater.
Computational and Theoretical Investigations of 2,4 Dichloro 5 Hydroxyphenylboronic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
The electronic structure is fundamentally described by the arrangement of electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For 2,4-dichloro-5-hydroxyphenylboronic acid, the electron-withdrawing effects of the two chlorine atoms and the electron-donating effect of the hydroxyl group would significantly influence the electronic properties of the phenyl ring and the boronic acid group. DFT calculations could precisely quantify these effects.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can be used to predict the chemical behavior of the molecule. These descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
A hypothetical table of DFT-calculated properties for this compound is presented below.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 3.85 eV | Predicts electron-attracting tendency |
| Chemical Hardness (η) | 2.65 eV | Indicates resistance to charge transfer |
| Electrophilicity Index (ω) | 2.79 eV | Measures electrophilic character |
These values are illustrative and not based on actual calculations for this specific molecule.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be employed to explore its conformational landscape and its interactions with solvent molecules or other species.
The molecule's flexibility primarily arises from the rotation around the C-B bond and the orientation of the hydroxyl and boronic acid groups. MD simulations can track the trajectories of all atoms, providing a detailed picture of the accessible conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a receptor or self-assemble.
The analysis of MD trajectories can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.
Radial Distribution Functions (RDFs): To understand the interactions between the molecule and surrounding solvent molecules.
A hypothetical summary of conformational analysis from an MD simulation is provided below.
| Conformational Feature | Description |
| Dihedral Angle (C-C-B-O) | Shows the preferred orientation of the boronic acid group relative to the phenyl ring. |
| Hydroxyl Group Orientation | Can form intramolecular hydrogen bonds with the boronic acid group, influencing conformation. |
| Solvent Interactions | The hydroxyl and boronic acid groups would form hydrogen bonds with polar solvents like water. |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry provides tools to investigate the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
For reactions involving this compound, such as Suzuki-Miyaura coupling or esterification, computational methods can be used to:
Locate Transition State Geometries: The transition state is the highest energy point along the reaction coordinate and its geometry determines the steric and electronic requirements of the reaction.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Visualize Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Techniques like nudged elastic band (NEB) or climbing image-nudged elastic band (CI-NEB) can be used to find the minimum energy path between reactants and products.
A hypothetical reaction pathway analysis for the esterification of this compound with a diol is summarized below.
| Reaction Step | Description | Activation Energy (kcal/mol) |
| 1. Diol Approach | The diol molecule approaches the boronic acid group. | 5 |
| 2. Transition State 1 | Formation of a tetrahedral intermediate. | 15 |
| 3. Intermediate | A stable tetrahedral boronate ester is formed. | -10 (relative to reactants) |
| 4. Transition State 2 | Water elimination from the intermediate. | 20 |
| 5. Product Formation | Formation of the final cyclic boronate ester and a water molecule. | -5 (relative to reactants) |
This data is illustrative and not from actual calculations.
Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule. For this compound, these predictions can aid in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to assign specific peaks to the stretching and bending modes of functional groups like O-H, B-O, and C-Cl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These predictions can help in assigning the signals in experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. This can provide information about the molecule's chromophores.
A table of hypothetically predicted spectroscopic data is shown below.
| Spectroscopy | Predicted Feature | Assignment |
| IR | ~3400 cm⁻¹ | O-H stretch of the hydroxyl group |
| ~1350 cm⁻¹ | B-O stretch | |
| ~800 cm⁻¹ | C-Cl stretch | |
| ¹H NMR | 7.0-7.5 ppm | Aromatic protons |
| 5.0-6.0 ppm | Hydroxyl and boronic acid protons | |
| ¹³C NMR | 110-150 ppm | Aromatic carbons |
| UV-Vis | λmax ≈ 280 nm | π → π* transition in the phenyl ring |
These are generalized predictions and not specific to this compound.
Computational Studies of Intermolecular Interactions and Self-Assembly Processes
The hydroxyl and boronic acid functional groups of this compound are capable of forming strong intermolecular hydrogen bonds. These interactions can lead to the formation of dimers, oligomers, or more complex self-assembled structures in the solid state or in solution.
Computational studies can be used to investigate these processes by:
Modeling Dimerization: Calculating the binding energy and geometry of dimers formed through hydrogen bonding between the boronic acid groups or between the boronic acid and hydroxyl groups.
Simulating Crystal Packing: Predicting the crystal structure of the compound by exploring different packing arrangements and identifying the most energetically favorable one.
Investigating Self-Assembly in Solution: Using MD simulations to observe how molecules aggregate and form larger structures in different solvents.
The nature and strength of these intermolecular interactions are critical for understanding the material properties of the compound.
A hypothetical analysis of intermolecular interactions is presented below.
| Interaction Type | Description | Estimated Energy (kcal/mol) |
| Hydrogen Bonding | Between boronic acid groups (B-OH···O=B) and between hydroxyl and boronic acid groups (Ar-OH···O-B). | -5 to -10 |
| π-π Stacking | Between the aromatic rings of adjacent molecules. | -2 to -5 |
| Halogen Bonding | Potential interactions involving the chlorine atoms. | -1 to -3 |
These energy values are estimates for illustrative purposes.
Future Research Directions and Emerging Paradigms for 2,4 Dichloro 5 Hydroxyphenylboronic Acid
Advancements in Sustainable Synthetic Routes and Green Chemistry Principles
The synthesis of arylboronic acids has traditionally relied on methods that are not always aligned with the principles of green chemistry. nih.gov Future research on 2,4-Dichloro-5-hydroxyphenylboronic acid will undoubtedly focus on developing more sustainable and efficient synthetic pathways.
Green chemistry emphasizes waste prevention, atom economy, the use of safer solvents, energy efficiency, and the avoidance of unnecessary chemical derivatives. acs.orgresearchgate.net Traditional routes to hydroxyphenylboronic acids often involve protecting the hydroxyl group, using organolithium or Grignard reagents which require anhydrous conditions and can have poor atom economy, and then deprotecting the hydroxyl group in a separate step. acs.orggoogle.com
Emerging research is likely to pivot towards more direct and environmentally benign methods. Key areas for advancement include:
Catalytic Borylation: Transition-metal-catalyzed C-H borylation offers a direct route to arylboronic acids, potentially eliminating the need for starting with a halogenated precursor. nih.gov Research could identify selective catalysts that can functionalize the C-H bond at the desired position on a dichlorophenol backbone.
Metal-Free Borylation: Photoinduced, metal-free borylation methods are gaining traction for their mild reaction conditions and reduced metal waste. organic-chemistry.org Applying these techniques to a substituted phenol (B47542) derivative could provide a greener alternative to classical methods.
Flow Chemistry: Continuous flow processes can enable the safe use of highly reactive intermediates, improve heat transfer, and allow for rapid optimization, leading to higher yields and purity. nih.govorganic-chemistry.org Developing a flow-based synthesis for this compound could enhance safety and scalability.
Safer Solvents: A major focus will be on replacing hazardous organic solvents with greener alternatives like water or bio-based solvents, aligning with green chemistry principles. researchgate.net
| Synthetic Strategy | Traditional Approach | Potential Green Advancement | Relevant Green Chemistry Principle(s) |
|---|---|---|---|
| Starting Material | Multi-step synthesis from a simpler precursor. | Direct C-H borylation of 2,4-dichloro-5-hydroxyphenol. nih.gov | Atom Economy, Reduce Derivatives. acs.org |
| Reagents | Use of pyrophoric organolithium reagents. nih.gov | Transition-metal or photocatalysts, diboron (B99234) reagents. organic-chemistry.org | Safer Chemistry, Catalysis. researchgate.net |
| Solvents | Anhydrous THF or ether. | Water or other benign solvents. researchgate.net | Safer Solvents & Auxiliaries. researchgate.net |
| Process | Batch processing with protection/deprotection steps. acs.orggoogle.com | Continuous flow synthesis without protecting groups. organic-chemistry.org | Energy Efficiency, Reduce Derivatives. acs.orgatiner.gr |
Innovation in Catalytic Systems Utilizing the Boronic Acid Scaffold
While this compound is a valuable substrate for catalytic reactions like the Suzuki-Miyaura cross-coupling, an emerging paradigm is to use the molecule itself as a component of a novel catalytic system. nih.govresearchgate.net The unique electronic and structural features of this compound could be harnessed to design next-generation catalysts.
Future research could explore its incorporation into:
Ligand Architectures: The substituted phenyl ring can be integrated into more complex ligand structures, such as phosphines or N-heterocyclic carbenes (NHCs). researchgate.netnorthwestern.edu The electronic nature of the ring, influenced by the two chlorine atoms and one hydroxyl group, could modulate the activity and selectivity of a metal center.
Frustrated Lewis Pairs (FLPs): The boronic acid moiety (a Lewis acid) could be paired with a sterically hindered Lewis base to create a metal-free FLP catalyst for reactions like hydrogenation. The substitution pattern on the ring would be critical for tuning the Lewis acidity of the boron center.
Organocatalysis: The hydroxyl group, with its acidity modulated by the adjacent chlorine atoms, could participate in hydrogen-bond-donating catalysis. The entire molecule could serve as a chiral derivatizing agent or a precursor to a more complex organocatalyst.
| Catalytic System Concept | Role of this compound | Potential Application | Key Molecular Feature |
|---|---|---|---|
| Metal-Complex Ligand | Forms the backbone of a ligand (e.g., phosphine). | Cross-coupling, asymmetric hydrogenation. | Tunable electronic properties from Cl and OH groups. |
| Frustrated Lewis Pair | Serves as the Lewis acidic component. | Metal-free hydrogenation of challenging substrates. | Boronic acid moiety with tuned acidity. |
| Organocatalyst | Acts as a hydrogen-bond donor or chiral scaffold precursor. | Asymmetric aldol (B89426) or Michael reactions. northwestern.edu | Acidity of the phenolic hydroxyl group. |
Design of Advanced Materials with Precisely Tuned Functional Properties
The inherent ability of boronic acids to form reversible covalent bonds with diols makes them prime candidates for the development of advanced functional materials, particularly sensors. Future research will leverage the specific substitution pattern of this compound to create materials with highly specific and tunable properties.
Chemical Sensors: The boronic acid group is well-known for its ability to bind with sugars and other biological diols. The two electron-withdrawing chlorine atoms will lower the pKa of the boronic acid, allowing it to effectively bind diols at physiological pH. This makes it an excellent candidate for developing highly sensitive glucose sensors or detectors for other biologically relevant cis-diols.
Functional Polymers: The molecule can be polymerized or grafted onto polymer backbones. The hydroxyl group provides a reactive handle for esterification or etherification, allowing for its incorporation into polyesters or polyethers. The resulting polymers would be decorated with pendant boronic acid groups, creating materials for affinity chromatography, drug delivery, or self-healing hydrogels.
Metal-Organic Frameworks (MOFs): The boronic acid and hydroxyl groups can act as multitopic linkers for constructing MOFs. The defined geometry and electronic properties of the linker would dictate the pore size, shape, and chemical environment of the resulting framework, leading to materials tailored for gas storage, separation, or heterogeneous catalysis.
| Material Type | Functional Role of the Boronic Acid Derivative | Potential Application | Tuning Mechanism |
|---|---|---|---|
| Chemosensors | Diol recognition unit. | Glucose monitoring, detection of glycoproteins. | Electronic effects of Cl atoms on boronic acid pKa. |
| Smart Polymers | Pendant functional group for cross-linking or binding. | Self-healing materials, affinity separation media. | Reversible covalent bonding of boronic acid with diols. |
| Metal-Organic Frameworks | Organic linker or strut. | Selective gas adsorption, catalysis, chemical separation. | Pre-defined geometry and functionality of the linker molecule. |
Expanding the Scope of Complex Chemical Synthesis Applications
The true power of a versatile building block is realized in its application to the synthesis of complex, high-value molecules such as pharmaceuticals and natural products. northwestern.edu this compound is poised to become a valuable tool in this arena, offering a pre-functionalized aromatic ring that can be strategically incorporated into larger structures.
The primary route for its use is the Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond at the site of the boronic acid. nih.gov However, the remaining functional groups (two chlorides, one hydroxyl) provide a platform for extensive post-coupling modifications. This "late-stage functionalization" is a powerful strategy in modern synthesis.
Future synthetic campaigns could utilize this building block for:
Fragment-Based Drug Discovery: The dichlorohydroxyphenyl motif could be identified as a key fragment that binds to a biological target. The boronic acid allows this fragment to be coupled to a diverse range of other molecular fragments to rapidly build a library of potential drug candidates.
Natural Product Synthesis: Many complex natural products contain highly substituted aromatic rings. northwestern.edu This boronic acid could serve as a key starting material for a convergent synthesis, where complex parts of the molecule are synthesized separately and then joined together.
Orthogonal Functionalization: The different reactivities of the C-Cl and O-H bonds allow for selective, sequential reactions. For instance, the hydroxyl group could be alkylated or acylated, followed by a transition-metal-catalyzed cross-coupling reaction at one or both of the C-Cl bonds (e.g., Buchwald-Hartwig amination).
| Synthetic Strategy | Role of this compound | Example Target Class | Key Advantage |
|---|---|---|---|
| Convergent Synthesis | Provides a key, pre-functionalized aromatic fragment. | Polycyclic natural products, antibiotics. northwestern.edu | Increases overall efficiency of the synthetic route. |
| Diversity-Oriented Synthesis | Core scaffold for generating a library of compounds. | Kinase inhibitors, GPCR ligands. | Multiple handles (OH, Cl) for diversification. |
| Late-Stage Functionalization | Introduces the dichlorohydroxyphenyl moiety into a complex molecule. | Analogs of existing drugs for improved properties. | Allows for modification late in the synthetic sequence. |
Interdisciplinary Research with Biological Systems Focusing on Fundamental Molecular Interactions
Beyond synthesis, a significant future direction lies in using this compound as a chemical probe to study fundamental biological processes. This interdisciplinary research bridges synthetic chemistry with chemical biology and molecular science. The focus here is not on creating a drug, but on understanding and visualizing molecular interactions within a biological context.
The key interaction is the reversible formation of boronate esters with cis-diol-containing biomolecules. This includes:
Carbohydrates: Sugars on the surfaces of cells (the glycocalyx) are critical for cell recognition, signaling, and pathogen binding. This boronic acid could be used as a probe to label or perturb these structures, helping to elucidate their function. The specific binding affinity, tuned by the chloro- and hydroxyl- groups, could allow for selective interaction with certain types of glycans.
Ribonucleosides: RNA and key signaling molecules like ATP contain a ribose sugar with a 2',3'-cis-diol. This boronic acid could be used to probe RNA structure or to modulate the activity of enzymes that process ribonucleotides through specific binding interactions.
Glycoproteins: Many proteins are modified with complex carbohydrates. This molecule could be used in analytical techniques like affinity chromatography to selectively isolate glycoproteins for further study.
The research would focus on quantifying the thermodynamics and kinetics of these binding events, providing fundamental data on how electronics and sterics influence molecular recognition at the biological interface.
| Biological Target Class | Fundamental Interaction | Research Focus | Potential Outcome |
|---|---|---|---|
| Cell-Surface Carbohydrates | Reversible boronate ester formation with glycans. | Probing cell-cell recognition and signaling. | Understanding the role of the glycocalyx in health and disease. |
| Ribonucleosides (e.g., in RNA) | Binding to the 2',3'-cis-diol of ribose. | Mapping RNA structure and function. | New tools for RNA biology and diagnostics. |
| Glycoproteins | Selective binding to glycan moieties. | Developing new methods for proteomics. | Improved isolation and characterization of glycoproteins. |
Q & A
Q. How can steric hindrance vs. electronic effects be differentiated when optimizing coupling efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
